1-Boc-3-cyclohexylidenepiperidine
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Overview
Description
1-Boc-3-cyclohexylidenepiperidine is a chemical compound that belongs to the class of piperidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring. The compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Boc-3-cyclohexylidenepiperidine can be synthesized through several methods. One common approach involves the reaction of 3-cyclohexylidenepiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to protect the nitrogen atom, making the compound more stable and easier to handle .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-cyclohexylidenepiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Free amine after Boc group removal.
Scientific Research Applications
1-Boc-3-cyclohexylidenepiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Boc-3-cyclohexylidenepiperidine involves its interaction with specific molecular targets. The Boc group provides stability and protection to the nitrogen atom, allowing the compound to participate in various chemical reactions. The compound can act as a precursor to other biologically active molecules by undergoing selective deprotection and subsequent functionalization .
Comparison with Similar Compounds
1-Boc-3-cyclohexylidenepiperidine can be compared with other similar compounds, such as:
1-Boc-3,5-dimethyl-piperazine: Another Boc-protected piperidine derivative with different substituents on the ring.
1-Boc-3-aminopiperidine: A Boc-protected piperidine with an amino group at the 3-position.
The uniqueness of this compound lies in its specific cyclohexylidene substituent, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
tert-butyl 3-cyclohexylidenepiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-16(2,3)19-15(18)17-11-7-10-14(12-17)13-8-5-4-6-9-13/h4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCPNKARPQLGFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C2CCCCC2)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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